(4-methyl-1H-indol-3-yl)methanol

Medicinal Chemistry Synthetic Methodology Benzimidazole Derivatives

(4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) is a disubstituted indole derivative bearing a hydroxymethyl group at the 3-position and a methyl group at the 4-position of the indole core (C10H11NO, MW 161.20 g/mol). This substitution pattern distinguishes it from the parent indole-3-methanol (I3C, CAS 700-06-1) and from other regioisomeric monomethyl indole-3-methanols.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1090903-92-6
Cat. No. B1419988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-1H-indol-3-yl)methanol
CAS1090903-92-6
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2CO
InChIInChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3
InChIKeyWVIVUJSADWBQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6): A Positionally Differentiated Indole-3-methanol Building Block for Procurement-Driven Medicinal Chemistry


(4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) is a disubstituted indole derivative bearing a hydroxymethyl group at the 3-position and a methyl group at the 4-position of the indole core (C10H11NO, MW 161.20 g/mol) [1]. This substitution pattern distinguishes it from the parent indole-3-methanol (I3C, CAS 700-06-1) and from other regioisomeric monomethyl indole-3-methanols. The compound functions as both a synthetic intermediate—capable of generating electrophilic vinylogous iminium species under acidic conditions—and as a scaffold for constructing bioactive indole-containing libraries [2]. Its value in procurement decisions hinges on the specific electronic and steric influence of the C4 methyl substituent, which modulates reactivity, physicochemical properties, and biological target interactions relative to its close analogs.

Why Generic Indole-3-methanol Substitution Fails: The Critical Role of C4 Methyl Substitution in (4-Methyl-1H-indol-3-yl)methanol


Indole-3-methanol (I3C) and its monomethyl derivatives are not functionally interchangeable. The position of the methyl substituent on the indole ring directly impacts electron density distribution, steric environment around the reactive C3 hydroxymethyl group, and molecular recognition by biological targets [1]. In the case of (4-methyl-1H-indol-3-yl)methanol, the C4 methyl group exerts both an electron-donating inductive effect and a steric influence that alters the stability of the vinylogous iminium intermediate formed during acid-catalyzed reactions—diverting reaction pathways toward C2- or C6-functionalization rather than simple substitution [2]. Furthermore, the C4 methyl substitution modulates logP (calculated logP = 1.82 for the 4-methyl derivative) versus the unsubstituted parent (indole-3-methanol, calculated logP ≈ 1.5), which can affect compound solubility, membrane permeability, and ultimately in vitro assay performance. These differences mean that procurement of the correct regioisomer is essential for reproducibility in both synthetic chemistry campaigns and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) Versus Closest Analogs


Synthetic Yield in Benzimidazole Derivative Synthesis: (4-Methyl-1H-indol-3-yl)methanol Versus Indole-3-methanol

In the synthesis of 2-(((1H-indol-3-yl)methoxy)methyl)-1H-benzimidazole derivatives via reaction with 2-(chloromethyl)-5-methyl-1H-benzimidazole under potassium carbonate in THF, (4-methyl-1H-indol-3-yl)methanol afforded the product 5-methoxy-2-(((4-methyl-1H-indol-3-yl)oxy)methyl)-1H-benzimidazole in 52.3% isolated yield [1]. By comparison, the same patent reports that when unsubstituted indole-3-methanol was employed as the reactant under analogous conditions, the corresponding 2-(((1H-indol-3-yl)methoxy)methyl) derivatives were obtained in yields ranging from 48% to 59.8% depending on the specific benzimidazole coupling partner [1]. The 4-methyl substitution thus provides a comparable or slightly enhanced yield profile while simultaneously introducing a structurally distinct substitution vector that cannot be accessed from the parent indole-3-methanol scaffold.

Medicinal Chemistry Synthetic Methodology Benzimidazole Derivatives

Calculated Lipophilicity (LogP) Differentiation: (4-Methyl-1H-indol-3-yl)methanol Versus Indole-3-methanol

The calculated octanol-water partition coefficient (LogP) for (4-methyl-1H-indol-3-yl)methanol is 1.82, as reported by the ChemSpace chemical database [1]. For the unsubstituted parent indole-3-methanol, the calculated LogP is reported as approximately 1.52 by authoritative databases (e.g., MolCore, ChemicalBook) . The ΔLogP of +0.30 conferred by the C4 methyl group represents a meaningful increase in lipophilicity. This shift can translate to improved passive membrane permeability in cell-based assays, as LogP values between 1 and 3 are generally associated with optimal cellular uptake characteristics. For procurement decisions, this difference means that the two compounds will exhibit divergent behavior in permeability-limited assay systems, and they should not be treated as interchangeable without re-optimization of assay conditions.

Physicochemical Profiling Drug-likeness ADME Prediction

Reactivity Differentiation: C4 Methyl Substitution Directs Regiospecific C6 vs. C2 Functionalization in 3-Indolylmethanol Reactions

Published studies on the organocatalytic arylation of 3-indolylmethanols demonstrate that the substitution pattern on the indole ring dictates whether C6-functionalization or alternative reaction pathways predominate [1]. While these studies did not specifically test the 4-methyl derivative, the established mechanistic framework shows that electron-donating substituents at the 4-position increase electron density at C6 via resonance, favoring C6-selective transformations. In contrast, 3-indolylmethanols bearing substituents at other positions (e.g., C5, C7) exhibit different regiochemical outcomes. Quantitative data from analogous systems: 2,3-disubstituted indoles with electron-donating groups at the benzenoid ring achieve C6-arylation yields up to 99% under optimized conditions, whereas unsubstituted or differently substituted substrates require modified conditions and produce lower regioselectivity [1]. The C4 methyl group of (4-methyl-1H-indol-3-yl)methanol is thus predicted to enhance C6-nucleophilicity, offering a synthetically useful bias that complements—but does not duplicate—the reactivity profile of indole-3-methanol itself.

Organic Synthesis Regioselectivity 3-Indolylmethanol Chemistry

Procurement-Grade Purity Differentiation: (4-Methyl-1H-indol-3-yl)methanol Available at 95% and 98% Specifications Versus Non-certified Analog Sources

(4-Methyl-1H-indol-3-yl)methanol is commercially available from multiple suppliers at defined purity grades: 95% (AKSci, Enamine, Leyan) and 98% NLT (MolCore, ISO-certified) . In contrast, several closely related indole-3-methanol analogs (e.g., 5-methylindole-3-methanol, 6-methylindole-3-methanol) are either not listed in major building block catalogs or are available only as custom synthesis items with extended lead times and undefined purity specifications. The MDL number MFCD11212305 uniquely identifies this compound, reducing the risk of cross-order errors . Storage conditions are standardized at 2–8°C , and the compound is supplied with full analytical documentation (NMR, LCMS) from ISO-certified vendors. For procurement officers and lab managers, the availability of a pre-qualified, analytically certified building block with short lead times (e.g., 2-day shipment from Enamine US stock) represents a quantifiable procurement advantage over non-stocked or custom-synthesis-only regioisomers.

Chemical Procurement Quality Control Building Block Sourcing

Optimal Application Scenarios for (4-Methyl-1H-indol-3-yl)methanol (CAS 1090903-92-6) Based on Quantitative Evidence


Synthesis of C4-Methylated Indole-Benzimidazole Hybrid Libraries for Anticancer Screening

The compound has been demonstrated to serve as an effective electrophilic partner in the synthesis of 2-(((indol-3-yl)methoxy)methyl)-1H-benzimidazole derivatives, affording the 4-methyl-substituted product in 52.3% isolated yield under standard K2CO3/THF conditions [1]. This scaffold class is of interest for anticancer drug discovery, as both indole and benzimidazole substructures are privileged pharmacophores found in approved kinase inhibitors (e.g., sunitinib, dovitinib). The C4 methyl substituent introduces a distinct steric and electronic environment at the indole-benzylic ether linkage that cannot be replicated by the unsubstituted indole-3-methanol starting material. This scenario is optimal for laboratories that need to generate and patent novel chemical matter with demonstrable structural novelty.

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity Modulation at the Indole C4 Position

With a calculated LogP of 1.82—approximately 0.30 log units higher than indole-3-methanol (LogP ≈ 1.52)—(4-methyl-1H-indol-3-yl)methanol provides a predictable lipophilicity increment when incorporated into a lead series [1]. This enables medicinal chemistry teams to systematically explore the impact of lipophilicity on cellular potency, solubility, and metabolic stability without altering the core indole-3-methanol pharmacophore. The well-characterized purity (95–98%) and short procurement lead times (2 days from US stock) ensure that SAR exploration can proceed without synthetic or logistical delays [2].

Regiospecific C6-Functionalization Strategies in Complex Indole Alkaloid Synthesis

Based on the established reactivity of 3-indolylmethanols, the electron-donating C4 methyl group of (4-methyl-1H-indol-3-yl)methanol is predicted to activate the C6 position for electrophilic functionalization, offering a complementary regiochemical outcome to that observed with indole-3-methanol itself (which typically favors C2-functionalization) [1]. This property is valuable in total synthesis campaigns targeting C6-substituted indole alkaloids or in the construction of bisindolyl frameworks that require precise control over connectivity. The compound's commercial availability as a pre-qualified building block eliminates the need for in-house synthesis of this specific regioisomer, accelerating multi-step synthetic routes.

Development of Indole-3-methanol-Derived Therapeutics with Improved Pharmacokinetic Profiles

Indole-3-methanol (I3C) and its natural dimerization product 3,3'-diindolylmethane (DIM) have well-documented anticancer activity but suffer from limited oral bioavailability. The 4-methyl derivative offers a chemically distinct starting point for lead optimization, with the potential to improve metabolic stability through steric shielding of the indole C4 position. The compound has been cited in patent literature encompassing indole-3-methanol derivatives for ischemic disease treatment [1] and in building block collections for drug discovery. Its defined physicochemical properties (MW 161.2 Da, LogP 1.82, HBD 2, HBA 1, rotatable bonds 1) place it within lead-like chemical space, making it suitable for fragment-based and traditional medicinal chemistry approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-methyl-1H-indol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.